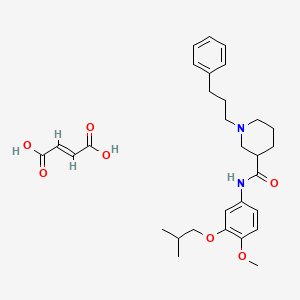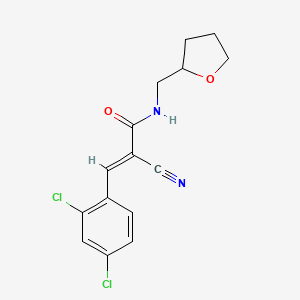
2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one
Overview
Description
2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one, also known as BNPP, is a synthetic compound that has been widely used in scientific research. It belongs to the class of organic compounds known as benzothiazoles, which are commonly used in medicinal chemistry due to their diverse biological activities. BNPP is a potent inhibitor of protein tyrosine phosphatase 1B (PTP1B), a key enzyme involved in insulin signaling and glucose homeostasis.
Mechanism of Action
The mechanism of action of 2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one involves the inhibition of PTP1B activity by binding to its catalytic site. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound leads to the activation of downstream signaling pathways such as the insulin receptor substrate (IRS) and phosphatidylinositol 3-kinase (PI3K) pathways. This results in enhanced glucose uptake and metabolism in insulin-sensitive tissues such as muscle and adipose tissue.
Biochemical and Physiological Effects
In addition to its effects on glucose homeostasis, this compound has been shown to have other biochemical and physiological effects. It has been reported to have anti-inflammatory and antioxidant properties, which may be beneficial in the treatment of metabolic disorders such as type 2 diabetes and obesity. This compound has also been shown to have neuroprotective effects in animal models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of 2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one is its high potency and selectivity for PTP1B inhibition. This makes it a valuable tool for studying the role of PTP1B in insulin signaling and glucose homeostasis. However, its high potency also presents a challenge in terms of dosing and toxicity. This compound has been shown to have cytotoxic effects at high concentrations, which may limit its use in certain experimental settings.
Future Directions
There are several future directions for research on 2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one. One area of interest is the development of more potent and selective PTP1B inhibitors for the treatment of metabolic disorders. Another area of interest is the investigation of the mechanisms underlying the anti-inflammatory and antioxidant effects of this compound. Additionally, the neuroprotective effects of this compound warrant further investigation in animal models of neurodegenerative diseases. Finally, the potential use of this compound as a therapeutic agent in humans requires further preclinical and clinical studies to evaluate its safety and efficacy.
Scientific Research Applications
2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-1-phenyl-2-propen-1-one has been extensively studied for its potential therapeutic applications in the treatment of type 2 diabetes and obesity. PTP1B is a negative regulator of insulin signaling, and its inhibition by this compound has been shown to enhance insulin sensitivity and glucose uptake in vitro and in vivo. This compound has also been reported to have anti-inflammatory and antioxidant properties, which may contribute to its beneficial effects on metabolic disorders.
properties
IUPAC Name |
(E)-2-(1,3-benzothiazol-2-yl)-3-(3-nitrophenyl)-1-phenylprop-2-en-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O3S/c25-21(16-8-2-1-3-9-16)18(14-15-7-6-10-17(13-15)24(26)27)22-23-19-11-4-5-12-20(19)28-22/h1-14H/b18-14+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLGWFMOKJUOZKV-NBVRZTHBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)C(=CC2=CC(=CC=C2)[N+](=O)[O-])C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(=O)/C(=C\C2=CC(=CC=C2)[N+](=O)[O-])/C3=NC4=CC=CC=C4S3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-methyl-N-[1-(1-pyrrolidinylcarbonyl)-2-(2-thienyl)vinyl]benzamide](/img/structure/B3895293.png)

![N-[5-methoxy-4-(3-methylbutoxy)-2-nitrobenzylidene]-4H-1,2,4-triazol-4-amine](/img/structure/B3895308.png)
![2,4-dichlorobenzaldehyde (5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)hydrazone](/img/structure/B3895323.png)

![N-{4-[3-(2-pyridinyl)acryloyl]phenyl}-2-furamide](/img/structure/B3895341.png)

![N'-[(1-benzyl-1H-indol-3-yl)methylene]-2-(1-naphthylamino)acetohydrazide](/img/structure/B3895359.png)
![N'-[(2-methoxy-1-naphthyl)methylene]-3-methyl-1H-pyrazole-5-carbohydrazide](/img/structure/B3895370.png)

![2-methoxy-4-[2-(3-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-fluorobenzenesulfonate](/img/structure/B3895389.png)

![N-ethyl-N-[(5-propyl-1,2,4-oxadiazol-3-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B3895392.png)